![molecular formula C10H21ClN2O2 B1287891 Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1000796-62-2](/img/structure/B1287891.png)
Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride: is a heterocyclic organic compound with the molecular formula C11H23ClN2O2 and a molecular weight of 256.77 g/mol . This compound is commonly used in scientific research and experimentation due to its versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of 3-aminopiperidine with di-tertiary butyl dicarbonate in the presence of ethanol. The reaction is carried out in a 200-ml 4-neck flask equipped with a stirrer, a pH sensor, and two dropping funnels. The mixture is stirred at 10 to 15°C while di-tertiary butyl dicarbonate is added via one dropping funnel, and an aqueous solution of 25 percent hydrochloric acid is added via the other .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atom .
Scientific Research Applications
Medicinal Chemistry
1.1 Alzheimer's Disease Therapeutics
Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride has been identified as a crucial intermediate in the synthesis of compounds aimed at treating Alzheimer's disease. Research indicates that derivatives of this compound exhibit activity against acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is often deficient in Alzheimer's patients. The patent WO2009133778A1 outlines methods for producing this compound with high yields, emphasizing its utility as a synthetic intermediate for optically active compounds related to Alzheimer's therapeutics .
1.2 Antiviral Activity
Studies have shown that derivatives of this compound may possess antiviral properties. In vitro assays have demonstrated that certain derivatives exhibit activity against viruses by inhibiting viral replication processes. This suggests potential applications in developing antiviral medications, particularly for conditions where existing treatments are ineffective .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. Its ability to form stable intermediates allows chemists to explore diverse synthetic pathways. For example, it can be utilized in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry for their biological activities .
2.2 Reaction Conditions and Yields
In practical applications, this compound has been successfully employed under various reaction conditions to yield specific products efficiently. For instance, reactions involving this compound have demonstrated high yields when combined with suitable bases and solvents, making it an attractive option for large-scale synthesis .
Case Studies
3.1 Synthesis of Anticancer Agents
A notable case study involves the synthesis of novel anticancer agents derived from this compound. Researchers have reported that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines, highlighting the compound's potential in developing targeted cancer therapies.
3.2 Neuroprotective Agents
Another study explored the neuroprotective effects of compounds synthesized from this compound. These compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases beyond Alzheimer's.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets include enzymes involved in nitrogen metabolism and signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 3-aminopiperidine-1-carboxylate
- (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
- ®-1-Cbz-3-aminopiperidine
- ®-3-Boc-aminopiperidine
Comparison: Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Biological Activity
Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by a tert-butyl group, an aminopiperidine moiety, and a carboxylate group. The synthesis typically involves protecting the amino group followed by the introduction of the tert-butyl group using reagents like tert-butyl chloroformate under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often in the presence of bases such as triethylamine to neutralize hydrochloric acid produced during the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator depending on the specific biological context. For instance, it has been noted for its role in modulating enzyme mechanisms, particularly those involved in central nervous system functions .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several important enzymes. For example, it has been studied as an inhibitor of calmodulin-dependent kinase (CaMK), which plays a significant role in multiple cellular processes including metabolism and cell proliferation. Enhanced expression of CaMK is associated with various cancers, making inhibitors like this compound valuable for therapeutic development .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, one study assessed its impact on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. Results indicated minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile while maintaining potential efficacy against tumor cells .
Case Study 1: Inhibition of CaMK1D
A study focused on the discovery of selective inhibitors for CaMK1D found that derivatives of this compound demonstrated significant binding affinity and selectivity towards this kinase. The structure-activity relationship (SAR) analysis revealed that modifications in the primary amine region significantly influenced inhibitory potency .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of piperidine derivatives, including this compound. The compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. This suggests that structural modifications can enhance biological activity against cancer cells .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to similar compounds:
Compound Name | Biological Activity | Selectivity/Inhibition Profile |
---|---|---|
Tert-butyl 3-aminopiperidine-1-carboxylate HCl | Inhibits CaMK1D; low cytotoxicity | High selectivity towards CaMK kinases |
Tert-butyl 4-aminopiperidine-1-carboxylate | Similar structure; different reactivity | Less effective against CaMK compared to HCl |
Tert-butyl 3-aminopiperidine-1-carboxylate methyl ester | Affects solubility; varied reactivity | Lower potency than HCl derivative |
Properties
IUPAC Name |
tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590436 | |
Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000796-62-2 | |
Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminopiperidine hydrochloride, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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